Array ( [bid] => 11778417 )
1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom in the bicyclic framework. Its molecular formula is C₉H₁₀ClFN₂, and it has a molar mass of approximately 200.64 g/mol. The compound features a fluorinated phenyl group, which contributes to its chemical properties and potential biological activities. The presence of the azabicyclo structure enhances its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The chemical reactivity of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is influenced by the functional groups present in its structure. Typical reactions may include:
Research indicates that 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride exhibits potential biological activities, particularly in relation to its interactions with neurotransmitter systems. Compounds with similar structures are often explored for their effects on:
The synthesis of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves multi-step organic reactions:
The applications of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride span various fields:
Studies focusing on the interactions of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride with biological targets include:
Several compounds share structural similarities with 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride | C₇H₁₀N₂.ClH | Contains a nitrile group; used in organic synthesis |
| 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride | C₆H₁₂ClNO | Hydroxyl group; studied for antihistamine properties |
| 2-Azabicyclo[2.2.1]heptane derivatives | Varies | Different functional groups; potential pharmaceutical applications |
The uniqueness of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride lies in its specific combination of a bicyclic structure with a fluorinated phenyl group, which may enhance its biological activity compared to similar compounds without such modifications.